molecular formula C7H6N2S B072255 4-Benzothiazolamine CAS No. 1123-51-9

4-Benzothiazolamine

Cat. No.: B072255
CAS No.: 1123-51-9
M. Wt: 150.2 g/mol
InChI Key: DUGYIAXAVYWYOR-UHFFFAOYSA-N
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Description

4-Benzothiazolamine is a useful research compound. Its molecular formula is C7H6N2S and its molecular weight is 150.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170680. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Voltage-Gated Sodium Channels

    Benzothiazole derivatives like riluzole and lubeluzole, known blockers of voltage-gated sodium (Nav) channels, exhibit properties such as neuroprotection, anticonvulsant, analgesic, anti-inflammatory, antimicrobial, and anticancer effects. Riluzole is clinically used in amyotrophic lateral sclerosis due to its ability to inhibit persistent Na+ currents, contributing to its neuroprotective activity. Lubeluzole, however, failed in clinical trials for acute ischemic stroke due to cardiac concerns (Farinato, Altamura, & Desaphy, 2018).

  • Anticonvulsant Activity

    Aryl-substituted 2-benzothiazolamines show a trend toward increased potency as sodium flux inhibitors with increasing lipophilicity and electron withdrawal, indicating potential in anticonvulsant applications (Hays et al., 1994).

  • Antitumor Activity

    The development of benzothiazoles like Phortress, with selective antitumor effects, has shown promise in cancer research. These agents operate through selective uptake, AhR binding, induction of CYP1A1, and formation of DNA adducts leading to cell death (Bradshaw & Westwell, 2004).

  • Synthesis and Biological Evaluation

    Benzothiazole derivatives have been synthesized and evaluated for various biological activities, including anticancer properties. Some derivatives have shown significant activities against different cancer cell lines (Havrylyuk et al., 2010).

  • Corrosion Inhibition

    Benzothiazole derivatives are studied for their role as corrosion inhibitors for steel, indicating their potential in materials science and engineering (Hu et al., 2016).

  • Immunomodulation Potential

    Synthetic derivatives of benzothiazoles have shown significant immunomodulatory activities, indicating potential in treating immune system disorders (Khan et al., 2016).

Future Directions

Benzothiazolamines have shown potential in the treatment of Alzheimer’s disease . They have been found to inhibit persistent Na+ currents, which likely contributes to their neuroprotective activity . Future research may continue to explore the potential clinical applications of 4-Benzothiazolamine and other benzothiazolamines .

Properties

IUPAC Name

1,3-benzothiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGYIAXAVYWYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70305397
Record name 4-Benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123-51-9
Record name 4-Benzothiazolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Benzothiazolamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170680
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzothiazol-4-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-Benzothiazolamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HZ3WP3GQG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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